![molecular formula C17H17N3O6S B4650913 N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4650913.png)
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
説明
N-1-(3-acetylphenyl)-N-2-(methylsulfonyl)-N-2-(3-nitrophenyl)glycinamide, also known as AMG 487, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2006 and has since been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
作用機序
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 binds to the CXCR3 receptor and inhibits its signaling pathway. This results in the reduction of tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has also been studied for its effects on the immune system. The compound has been shown to inhibit T-cell migration and proliferation, which could have implications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 in lab experiments is its specificity for CXCR3 inhibition. This allows for targeted inhibition of the receptor without affecting other chemokine receptors. However, one limitation is the potential for off-target effects, as the compound may interact with other proteins in the cell.
将来の方向性
There are several potential future directions for research on N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487. One direction is the development of more potent and selective CXCR3 inhibitors for use in cancer treatment. Another direction is the investigation of the compound's effects on other immune cells and its potential use in the treatment of autoimmune diseases. Additionally, further studies could explore the potential for combination therapy with other cancer treatments to enhance the efficacy of N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487.
科学的研究の応用
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has been studied for its potential therapeutic applications in cancer treatment, specifically in the inhibition of chemokine receptor CXCR3. CXCR3 is known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CXCR3 by N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has been shown to reduce tumor growth and metastasis in preclinical studies.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-12(21)13-5-3-6-14(9-13)18-17(22)11-19(27(2,25)26)15-7-4-8-16(10-15)20(23)24/h3-10H,11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNALQALXSZLUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7192356 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。